Nomegestrol (acetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

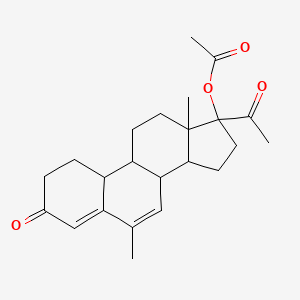

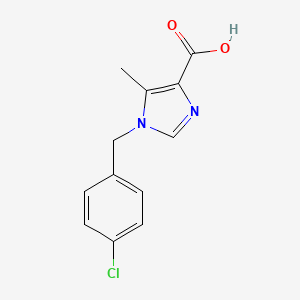

Nomegestrol acetate is a synthetic progestogen derived from 19-norprogesterone. It is primarily used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders such as menstrual disturbances, vaginal bleeding, and premenstrual syndrome . Nomegestrol acetate is known for its high selectivity and potency as a progestogen, with minimal androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activity .

Vorbereitungsmethoden

The synthesis of nomegestrol acetate involves several steps, starting from 17α-hydroxyprogesterone acetate as the raw material. The process includes etherification addition and elimination, followed by a hydrogenated reduction reaction to produce the crude product. The final product is obtained through crystallization using ethyl acetate . Another method involves the use of Rh-Binap catalysts, which provide mild reaction conditions and allow for the recycling and reuse of the catalyst .

Analyse Chemischer Reaktionen

Nomegestrol acetate undergoes various chemical reactions, including:

Oxidation: Nomegestrol acetate can be oxidized to form hydroxylated metabolites.

Reduction: Hydrogenated reduction reactions are used in its synthesis.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated metabolites and reduced forms of nomegestrol acetate .

Wissenschaftliche Forschungsanwendungen

Nomegestrol acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of progestogen synthesis and reactions.

Biology: Nomegestrol acetate is studied for its effects on hormone receptors and its role in regulating reproductive functions.

Medicine: It is used in clinical trials for the treatment of gynecological disorders and as a component of hormone replacement therapy

Wirkmechanismus

Nomegestrol acetate exerts its effects by binding to progesterone receptors in target tissues, mimicking the action of natural progesterone . It acts as an antagonist of the androgen receptor, with varying degrees of antiandrogenic potency . The compound’s antigonadotropic action is mediated at the hypothalamic and pituitary levels, leading to the suppression of ovulation and other reproductive functions .

Vergleich Mit ähnlichen Verbindungen

Nomegestrol acetate is unique among progestogens due to its high selectivity and potency. Similar compounds include:

Dienogest: Another progestogen used in hormone therapy and contraceptives.

Drospirenone: Known for its antiandrogenic and antimineralocorticoid properties.

Trimegestone: A 19-norprogesterone derivative with similar applications.

Nomegestrol acetate stands out due to its minimal androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activity, making it a preferred choice for specific medical applications .

Eigenschaften

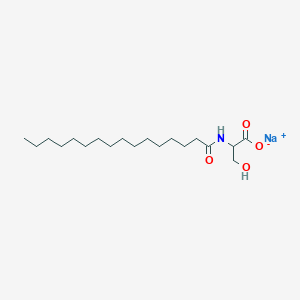

IUPAC Name |

(17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVBFTNIGYRNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)

![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)

![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)